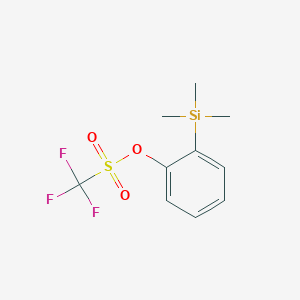

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

Description

Properties

IUPAC Name |

(2-trimethylsilylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3O3SSi/c1-18(2,3)9-7-5-4-6-8(9)16-17(14,15)10(11,12)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHPFCIWRHJDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391985 | |

| Record name | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88284-48-4 | |

| Record name | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-(trimethylsilyl)phenyl trifluoromethanesulfonate: A Versatile Precursor for Aryne Chemistry in Synthetic and Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, a pivotal reagent in modern organic synthesis. Its primary utility lies in its role as a stable and efficient precursor to benzyne, a highly reactive intermediate that has enabled the construction of complex molecular architectures relevant to materials science and drug discovery. This document details its synthesis, core applications, and presents specific experimental protocols, with a focus on its relevance to the synthesis of biologically active molecules.

Core Application: A Gateway to Benzyne Chemistry

This compound is most renowned for its ability to generate benzyne under mild, fluoride-induced conditions.[1][2] This method, often referred to as the Kobayashi protocol, has largely supplanted older, harsher methods for generating arynes, thereby broadening the scope and applicability of aryne chemistry in organic synthesis.[2] The generation of benzyne from this precursor is a cornerstone of modern synthetic methodology, enabling a wide array of transformations.

The process is initiated by the reaction of a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF), with the trimethylsilyl group. This interaction facilitates the elimination of the trifluoromethanesulfonate (triflate) group, a good leaving group, to form the highly strained benzyne intermediate.

Caption: Generation of benzyne from this compound.

Synthesis of this compound

Several synthetic routes to this compound have been developed, with modern procedures focusing on efficiency and scalability. An improved, high-yield synthesis starting from 2-chlorophenol circumvents the need for organolithium reagents and significantly reduces reaction times.[3]

Table 1: Comparison of Synthetic Protocols for this compound

| Starting Material | Key Steps | Overall Yield (%) | Reference |

| 2-Chlorophenol | Silylation, Grignard formation, Silylation, Triflation | 81 | [3] |

| Phenol | Carbamate protection, Directed ortho-metalation, Silylation, Deprotection-triflation | 66 | [4][5] |

Experimental Protocol: Improved Synthesis from 2-Chlorophenol[3]

This four-step, one-pot procedure provides a highly efficient route to the desired product.

-

Step 1: Silylation of 2-Chlorophenol. 2-Chlorophenol is reacted with hexamethyldisilazane to protect the hydroxyl group as a trimethylsilyl ether.

-

Step 2: Grignard Reagent Formation. The resulting aryl chloride is converted to the corresponding Grignard reagent using magnesium turnings.

-

Step 3: Silylation. The Grignard reagent is then quenched with trimethylsilyl chloride to install the key trimethylsilyl group at the 2-position.

-

Step 4: Triflation. The protecting silyl ether is cleaved, and the resulting phenol is triflated in situ using trifluoromethanesulfonic anhydride to yield this compound.

Applications in Organic Synthesis

The in situ generation of benzyne from this compound opens up a vast landscape of synthetic possibilities, primarily centered around cycloaddition and nucleophilic addition reactions.

Cycloaddition Reactions

Benzyne is a potent dienophile and dipolarophile, readily participating in a variety of cycloaddition reactions to form complex carbocyclic and heterocyclic systems.

-

[4+2] Cycloadditions (Diels-Alder Reactions): Benzyne reacts with a wide range of dienes to afford benzannulated products. This strategy has been instrumental in the synthesis of complex polycyclic aromatic compounds.

-

[3+2] Cycloadditions: 1,3-dipoles, such as azides and nitrile oxides, react with benzyne to furnish five-membered heterocyclic rings. This has proven to be a powerful method for the synthesis of benzotriazoles and other medicinally relevant heterocycles.[6]

-

[2+2] Cycloadditions: While less common, benzyne can undergo [2+2] cycloadditions with alkenes and alkynes to form highly strained four-membered rings.

Caption: Overview of benzyne cycloaddition reactions.

Nucleophilic Addition Reactions

The highly electrophilic nature of the benzyne triple bond makes it susceptible to attack by a wide range of nucleophiles. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds.

-

Carbon Nucleophiles: Organolithium reagents, Grignard reagents, and enolates can add to benzyne, leading to the formation of substituted aromatic rings.

-

Heteroatom Nucleophiles: Amines, alcohols, thiols, and phosphines readily add to benzyne, providing a direct route to arylamines, aryl ethers, aryl thioethers, and arylphosphines.

Experimental Protocol: Synthesis of Benzotriazoles via [3+2] Cycloaddition[6]

This procedure details the in situ generation of benzyne and its subsequent reaction with an azide to form a benzotriazole.

-

Reaction Setup: To a solution of the azide (1.0 equiv) and this compound (1.2 equiv) in anhydrous acetonitrile is added cesium fluoride (2.0 equiv).

-

Reaction Conditions: The reaction mixture is stirred at room temperature under an inert atmosphere for 12-24 hours.

-

Workup and Purification: The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to afford the desired benzotriazole.

Table 2: Selected Examples of Benzotriazole Synthesis

| Azide Substrate | Benzyne Precursor | Yield (%) | Reference |

| Benzyl azide | This compound | 85 | [6] |

| Phenyl azide | This compound | 82 | [6] |

| 1-Adamantyl azide | This compound | 75 | [6] |

Relevance to Drug Development and Medicinal Chemistry

The ability to rapidly construct complex molecular scaffolds has made benzyne chemistry, and by extension this compound, a valuable tool in drug discovery and development. This is particularly evident in the synthesis of natural products and their analogues, many of which possess significant biological activity.

Total Synthesis of Bioactive Molecules

A prominent example is the use of benzyne chemistry in the total synthesis of aporphine alkaloids.[1][3][4] This class of natural products exhibits a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The key step in these syntheses often involves an intramolecular [4+2] cycloaddition of a benzyne intermediate to construct the characteristic tetracyclic core of the aporphine skeleton.

Caption: General strategy for aporphine alkaloid synthesis via benzyne chemistry.

Impact on Signaling Pathways

While this compound is a synthetic tool and does not directly interact with biological pathways, the compounds synthesized using this reagent can have profound effects on cellular signaling. For instance, many kinase inhibitors, a major class of anticancer drugs, feature heterocyclic scaffolds that can be accessed through benzyne chemistry.[7][8][9] These inhibitors function by blocking the activity of specific kinases, which are key components of signaling pathways that regulate cell growth, proliferation, and survival. The dysregulation of these pathways is a hallmark of cancer.

For example, the phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently hyperactivated in cancer. The synthesis of novel trisubstituted triazine inhibitors of PI3K has been reported, and such heterocyclic cores can be constructed using methodologies enabled by benzyne chemistry.[8] By inhibiting PI3K, these compounds can block downstream signaling events, leading to reduced tumor growth and survival.

Conclusion

This compound has emerged as an indispensable tool in modern organic synthesis. Its ability to generate benzyne under mild conditions has democratized aryne chemistry, making it accessible for a wide range of applications. For researchers in drug development, this reagent provides a powerful platform for the construction of complex molecular architectures found in numerous biologically active compounds. The continued development of new reactions and strategies involving this versatile precursor promises to further expand the frontiers of chemical synthesis and accelerate the discovery of new therapeutic agents.

References

- 1. Advances Towards the Synthesis of Aporphine Alkaloids: C-Ring Formation via Approaches Based on One- and Two-Bond Disconnections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Syntheses of Aporphine Alkaloids via Benzyne Chemistry: An Approach to the Formation of Aporphine Cores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Generation of Benzyne from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the generation of the highly reactive intermediate, benzyne, from its stable precursor, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. This method, often referred to as the Kobayashi protocol, has become a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance. This document details the underlying mechanism, provides standardized experimental protocols, and presents quantitative data for common trapping reactions.

Core Mechanism of Benzyne Formation

The generation of benzyne from this compound is a two-step process initiated by a fluoride source. The reaction proceeds under neutral and mild conditions, often at room temperature, which represents a significant advantage over classical methods requiring strong bases or high temperatures.

The key mechanistic steps are:

-

Fluoride-Mediated Desilylation: The reaction is initiated by the nucleophilic attack of a fluoride ion (from a source such as cesium fluoride, CsF, or tetrabutylammonium fluoride, TBAF) on the silicon atom of the trimethylsilyl group. The high affinity of fluorine for silicon drives the irreversible cleavage of the carbon-silicon bond, forming a transient phenyl anion and trimethylfluorosilane.

-

Elimination of the Triflate Group: The resulting phenyl anion is highly unstable. The trifluoromethanesulfonate (triflate) group, being an excellent leaving group, is immediately eliminated from the adjacent carbon. This 1,2-elimination results in the formation of the strained triple bond characteristic of benzyne.

Under certain conditions, a competing anionic thia-Fries rearrangement can occur, leading to the formation of phenoxathiin-dioxide products. However, the desired benzyne generation pathway is typically favored.

Experimental Protocols

The following section provides a generalized, yet detailed, protocol for the generation of benzyne and its subsequent in-situ trapping. The specific trapping agent, fluoride source, solvent, and temperature may be modified to suit the desired transformation.

General Procedure for Benzyne Generation and Trapping

Materials:

-

This compound (1.0 equiv)

-

Trapping agent (e.g., furan, an amine, 2-5 equiv)

-

Fluoride source (e.g., CsF, 2-3 equiv, or TBAF, 1.1-1.5 equiv)

-

Anhydrous solvent (e.g., acetonitrile or tetrahydrofuran)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

-

Standard glassware for organic synthesis (flame-dried)

Procedure:

-

Reaction Setup: Assemble a flame-dried round-bottom flask containing a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).

-

Charging Reagents: To the flask, add this compound (1.0 equiv) and the chosen trapping agent (2-5 equiv).

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Initiation: Add the fluoride source in one portion (for solid sources like CsF) or dropwise as a solution (for sources like TBAF).

-

Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (typically ranging from room temperature to reflux). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Quantitative Data on Benzyne Trapping Reactions

The versatility of the Kobayashi protocol is demonstrated by the wide range of trapping agents that can be employed to intercept the benzyne intermediate, leading to a diverse array of substituted aromatic products. The following tables summarize representative yields for common classes of benzyne trapping reactions.

Table 1: [4+2] Cycloaddition Reactions

| Diene | Fluoride Source | Solvent | Temperature | Yield (%) |

| Furan | TBAF | THF | 0 °C to rt | Quantitative |

| 2,5-Dimethylfuran | CsF | CH₃CN | rt | Good |

| N-Phenylpyrrole | CsF | CH₃CN | rt | Good |

| Tetraphenylcyclopentadienone | TBAF | CH₂Cl₂ | 0 °C to rt | 86 |

| Conjugated Enynes | TBAT | THF | rt | 24-86 |

Table 2: Nucleophilic Addition Reactions

| Nucleophile | Fluoride Source | Solvent | Temperature | Yield (%) |

| N-Methylaniline | CsF | CH₃CN | rt | 33 |

| Benzylamine | - | EtOH | 25 °C | 65 |

| Various Amines | CsF | CH₃CN | rt | 33-94 |

| Thioethers | CsF | - | - | - |

| Alcohols | - | - | - | - |

Note: Yields can vary significantly based on the specific substrate, reaction conditions, and scale.

Conclusion

The fluoride-induced generation of benzyne from this compound is a powerful and reliable method for the synthesis of complex aromatic molecules. Its mild conditions and compatibility with a wide range of functional groups have cemented its place in the synthetic chemist's toolbox. This guide provides the fundamental mechanistic understanding, practical experimental guidance, and representative quantitative data to aid researchers in the successful application of this important reaction.

A Technical Guide to the Fundamentals of Aryne Chemistry Utilizing Silyl Triflates

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles of modern aryne chemistry, with a specific focus on the generation of these highly reactive intermediates from o-silylaryl triflates. This method, pioneered by Kobayashi, has led to a renaissance in aryne chemistry due to its mild conditions and broad functional group tolerance, making it a powerful tool in the synthesis of complex molecules, including natural products and pharmacologically active compounds.

Introduction: The Resurgence of a Reactive Intermediate

Arynes, particularly benzyne, are neutral, highly reactive intermediates derived from an aromatic ring by the formal removal of two ortho substituents, resulting in a strained "triple bond" within the ring.[1][2] Historically generated under harsh conditions, the advent of milder precursors has propelled arynes to the forefront of synthetic organic chemistry.[3] Among the most significant breakthroughs was the development of o-(trimethylsilyl)aryl triflates by Kobayashi and coworkers in 1983.[4][5] These bench-stable precursors generate arynes under gentle, fluoride-induced conditions, a protocol that has become the most frequently employed method for aryne generation.[2][4][6] The versatility of arynes allows them to participate in a wide array of transformations, including pericyclic reactions, nucleophilic additions, and σ-bond insertions, providing rapid access to substituted arenes and complex polycyclic frameworks.[1][3]

The Kobayashi Method: Generation of Arynes from Silyl Triflates

The Kobayashi method is the cornerstone of modern aryne chemistry.[4] It relies on the fluoride-induced 1,2-elimination of an o-silylaryl triflate. The triflate group (OTf) is an excellent leaving group, while the ortho-trimethylsilyl (TMS) group is readily cleaved by a fluoride source.[1][2]

Mechanism of Aryne Formation

The reaction is initiated by the attack of a fluoride ion on the silicon atom of the TMS group. This forms a pentacoordinate silicate intermediate, which then undergoes a concerted or stepwise elimination of the triflate group to generate the aryne.[1][7] The process is highly efficient and proceeds under mild, non-basic conditions.[5]

Caption: Mechanism of fluoride-induced aryne generation.

Common Fluoride Sources

A variety of fluoride sources can be used to initiate aryne formation, and the choice of reagent can influence the reaction rate and, in some cases, selectivity.[8] Common sources include:

-

Cesium Fluoride (CsF): Often used in solvents like acetonitrile (MeCN) or tetrahydrofuran (THF).

-

Potassium Fluoride (KF) with 18-Crown-6: The crown ether helps to solubilize the KF in organic solvents.[1]

-

Tetrabutylammonium Fluoride (TBAF): A soluble fluoride source, typically used in THF.[8]

-

Tetrabutylammonium Difluorotriphenylsilicate (TBAT): A milder, anhydrous fluoride source.[9]

Synthesis of o-Silylaryl Triflate Precursors

The accessibility of o-silylaryl triflate precursors is crucial for the application of this chemistry. Several efficient synthetic routes have been developed.

One-Pot Procedure from 2-Bromophenols

A widely used and convenient one-pot method starts from readily available 2-bromophenols. The sequence involves:

-

O-silylation of the phenol with hexamethyldisilazane (HMDS).

-

Metal-halogen exchange with n-butyllithium (n-BuLi) at low temperature.

-

An O- to C-silyl group migration (retro-Brook rearrangement).

-

Triflation of the resulting phenoxide with triflic anhydride (Tf₂O).

This procedure provides good to excellent yields of the desired aryne precursors.[4]

Caption: One-pot synthesis of o-silylaryl triflates.

C-H Functionalization Strategies

More recent advances have utilized transition-metal-catalyzed C–H functionalization to synthesize silylaryl triflates, offering alternative pathways to these valuable precursors.[4]

Key Reactions of Arynes

Once generated, arynes can be trapped in situ by a wide range of reactants ("arynophiles"). The primary reaction classes are cycloadditions, nucleophilic additions, and σ-bond insertions.

[4+2] Cycloaddition Reactions (Diels-Alder)

Arynes are excellent dienophiles in Diels-Alder reactions. Trapping with furans is a classic example, yielding 1,4-epoxynaphthalene derivatives.[10][11] This reaction is often used as a diagnostic test for the presence of an aryne intermediate.

Table 1: Representative [4+2] Cycloaddition Reactions with Furans

| Aryne Precursor (Substituent) | Furan | Fluoride Source | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-(TMS)phenyl triflate (H) | Furan | CsF | MeCN | rt | 95 | [10] |

| 4-MeO-2-(TMS)phenyl triflate | Furan | CsF | MeCN | rt | 89 | [10] |

| 4-CF₃-2-(TMS)phenyl triflate | Furan | CsF | MeCN | rt | 81 | [10] |

| 3-Me-2-(TMS)phenyl triflate | 2,5-Dimethylfuran | CsF | MeCN | 50 | 87 | [11] |

| 4-Me-2-(TMS)phenyl triflate | 2,5-Dimethylfuran | CsF | MeCN | 50 | 91 | [11] |

| Naphthyl triflate precursor | Furan | CsF | MeCN | rt | 65 | [10] |

Note: "rt" denotes room temperature. Yields are for the isolated cycloadduct.

Nucleophilic Addition Reactions

The electrophilic nature of the strained aryne bond makes it susceptible to attack by nucleophiles.[1] This two-step process involves the addition of a nucleophile to one terminus of the aryne, generating an aryl anion which is then protonated or trapped by an electrophile. This allows for the vicinal, or 1,2-difunctionalization, of an aromatic ring.

Table 2: Examples of Nucleophilic Addition to Benzyne

| Nucleophile | Fluoride Source | Solvent | Temp (°C) | Product Type | Yield (%) | Reference |

| Aniline | CsF | MeCN | 80 | Diphenylamine | 92 | [11] |

| Benzylamine | CsF | THF | rt | N-Benzyl-2-aminobiphenyl | 78 | [12] |

| 4-t-Bu-benzoic acid | CsF | THF | rt | 2-Aryloxybenzoic acid | 65 | [12] |

| Tributyltin fluoride | KF/18-crown-6 | DME | 0 | 1-Fluoro-2-(tributylstannyl)benzene | 97 | [1] |

| N-Phenyltrifluoroacetamide | CsF | MeCN | rt | N-(2-biphenyl)trifluoroacetamide | 85 | [13] |

Note: Reactions typically use 2-(trimethylsilyl)phenyl triflate as the benzyne precursor.

σ-Bond Insertion Reactions

A fascinating and powerful application of aryne chemistry is the insertion of the aryne into a σ-bond.[13] This reaction typically occurs with bonds that have a nucleophilic and an electrophilic component (A-B), where A is a nucleophilic atom (like N, O, or C) and B is an electrophilic group (such as acyl, imino, or sulfonyl).[1] This allows for the construction of complex ring systems in a single step.

References

- 1. researchgate.net [researchgate.net]

- 2. o-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in fluoride-free aryne generation from arene precursors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Silylaryl Halides Can Replace Triflates as Aryne Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanisms of Kobayashi eliminations for the generation of highly strained arynes, cyclic cumulenes, and anti-Bredt olefins - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03943F [pubs.rsc.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aryne cycloaddition reactions of benzodioxasilines as aryne precursors generated by catalytic reductive ortho-C–H silylation of phenols with traceless acetal directing groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arynes in green solvent: employing o -silylaryl triflates with propylene carbonate - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00273G [pubs.rsc.org]

- 12. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Crucial Role of Fluoride in Benzyne Generation from 2-(Trimethylsilyl)phenyl Triflate: A Technical Guide

Introduction: The Resurgence of a Reactive Intermediate

Benzyne, a highly reactive and transient species, has experienced a renaissance in modern organic synthesis.[1][2] Its utility as a powerful intermediate for the construction of complex aromatic and heterocyclic scaffolds is undisputed. The advent of milder and more efficient generation methods has been central to this resurgence. Among these, the fluoride-induced 1,2-elimination of 2-(trimethylsilyl)phenyl triflate, a method pioneered by Kobayashi, stands out for its operational simplicity and broad applicability under remarkably mild conditions.[1][2][3] This guide provides an in-depth technical exploration of this pivotal reaction, with a specific focus on the indispensable role of the fluoride ion in unlocking the synthetic potential of benzyne.

The Kobayashi Method: A Paradigm Shift in Benzyne Chemistry

The use of 2-(trimethylsilyl)phenyl triflate as a benzyne precursor has become a cornerstone of aryne chemistry.[1][2][4] This stable, often crystalline solid can be handled without special precautions and generates benzyne under neutral conditions at or near room temperature.[5] This is a significant advantage over classical methods that often require harsh basic conditions or high temperatures.[5] The mildness of the Kobayashi protocol has expanded the scope of benzyne chemistry to include substrates that were previously incompatible with traditional generation methods.[1]

The Mechanism: Fluoride as the Catalyst

The generation of benzyne from 2-(trimethylsilyl)phenyl triflate is a two-step process initiated by the fluoride ion. The generally accepted mechanism is as follows:

-

Desilylation: The reaction commences with the nucleophilic attack of the fluoride ion on the silicon atom of the trimethylsilyl group.[1] The high affinity of fluorine for silicon drives this step, leading to the irreversible cleavage of the carbon-silicon bond. This generates a transient aryl anion intermediate.

-

Elimination of the Triflate: The newly formed aryl anion is highly unstable. To regain aromaticity, it rapidly undergoes a 1,2-elimination, expelling the trifluoromethanesulfonate (triflate) group, which is an excellent leaving group. This elimination step results in the formation of the highly strained triple bond characteristic of benzyne.

The overall process is a concerted 1,2-elimination, where the fluoride ion acts as a trigger rather than a stoichiometric reagent in the core benzyne-forming step, although it is consumed in the initial desilylation.

References

- 1. Tandem thia-Fries rearrangement – cyclisation of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate benzyne precursors - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC44529A [pubs.rsc.org]

- 2. How to prepare this compound?_Chemicalbook [chemicalbook.com]

- 3. FLUORIDE-INDUCED 1,2-ELIMINATION OF O-TRIMETHYLSILYLPHENYL TRIFLATE TO BENZYNE UNDER MILD CONDITIONS | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

The Kobayashi Benzyne Precursor: A Technical Guide to its Discovery, Synthesis, and Application in Modern Organic Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Since its discovery in 1983 by Kobayashi and coworkers, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate has emerged as a cornerstone of modern synthetic organic chemistry.[1][2] This precursor provides a remarkably mild and efficient route to benzyne, a highly reactive intermediate that has unlocked novel pathways for the construction of complex aromatic systems.[3] Its significance is particularly profound in the fields of natural product synthesis and drug discovery, where the controlled formation of intricate molecular architectures is paramount. This technical guide provides an in-depth exploration of the Kobayashi benzyne precursor, detailing its discovery, synthesis, mechanism of action, and diverse applications.

Discovery and Significance

The seminal work of Kobayashi and his team in 1983 introduced a method for generating benzyne from 2-(trimethylsilyl)phenyl triflate under the remarkably gentle influence of a fluoride source.[1] This discovery marked a significant departure from the harsh conditions, such as strong bases or high temperatures, that were previously required to generate this transient species. The Kobayashi precursor's ability to produce benzyne at or near room temperature has made it an invaluable tool for synthetic chemists, enabling a wide array of previously inaccessible transformations.[4][5] The surge in aryne chemistry over the past two decades is largely attributable to the widespread adoption of this mild and versatile method.[2][6]

The strategic advantage of the Kobayashi precursor lies in the fluoride-induced 1,2-elimination mechanism. The high affinity of the fluoride ion for the silicon atom of the trimethylsilyl (TMS) group initiates the reaction, leading to the formation of a transient aryl anion. This is followed by the rapid expulsion of the trifluoromethanesulfonate (triflate) group, an excellent leaving group, to yield benzyne. This controlled, stepwise generation of benzyne under non-basic conditions has broadened the scope of aryne chemistry to include a vast range of functional groups and sensitive substrates.

Synthesis of this compound

Several synthetic routes to Kobayashi's benzyne precursor have been developed since its initial discovery, each with its own advantages in terms of efficiency, scalability, and starting materials.

Kobayashi's Original Synthesis

The initial synthesis reported by Kobayashi started from o-chlorophenol. This method, while foundational, involves multiple steps and the use of organolithium reagents.[3]

Improved Synthetic Procedures

Subsequent research has focused on developing more efficient and user-friendly syntheses. A notable improvement involves a three-step sequence starting from phenol, which offers a 66% overall yield and requires only one chromatographic purification.[3][4][7][8] Another modified procedure, also starting from 2-chlorophenol, significantly reduces the overall reaction time and avoids the use of organolithium reagents, achieving an impressive 81% overall yield in four steps.[9]

Quantitative Comparison of Synthetic Protocols

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a clear comparison of their efficiencies.

| Starting Material | Key Reagents/Conditions | Number of Steps | Overall Yield (%) | Key Advantages |

| o-Chlorophenol | n-BuLi, Tf₂O | Multiple | Not specified in all sources | Original method |

| Phenol | Isopropyl isocyanate, s-BuLi, TMEDA, TMSCl, PhNTf₂ | 3 | 66 | Good yield, single purification[3][4][7][8] |

| 2-Chlorophenol | Na, Me₃SiCl; then Bu₄NF; then Tf₂O, pyridine | 4 | 81 | High yield, avoids organolithiums, shorter reaction time[9] |

| 2-Bromophenol | HMDS; then n-BuLi, TMSCl; then Tf₂O | 3 | Not specified in all sources | Alternative to o-chlorophenol |

Experimental Protocols

Detailed Methodology: Four-Step Synthesis from 2-Chlorophenol

This protocol is based on an improved procedure that avoids the use of organolithium reagents.[9]

Step 1: Synthesis of Trimethyl[2-(trimethylsilyl)phenoxy]silane

-

To a two-necked flask equipped with a reflux condenser, add freshly distilled toluene.

-

Add sodium metal pieces portionwise and heat the mixture to reflux until the sodium melts.

-

Under vigorous stirring, add trimethylsilyl chloride (Me₃SiCl) dropwise to maintain reflux.

-

A solution of 2-chlorophenol in Me₃SiCl is then added dropwise, again maintaining reflux.

-

After the addition is complete, continue to reflux for the specified time.

-

Cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure.

-

The crude product is then purified by distillation.

Step 2: Synthesis of 2-(Trimethylsilyl)phenol

-

Dissolve the trimethyl[2-(trimethylsilyl)phenoxy]silane in tetrahydrofuran (THF).

-

Add tetrabutylammonium fluoride (TBAF) (1M solution in THF) dropwise.

-

Stir the solution at room temperature for 30 minutes.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer and concentrate in vacuo to yield the product.

Step 3: Synthesis of this compound

-

Dissolve 2-(trimethylsilyl)phenol in dichloromethane (CH₂Cl₂) and cool to 0 °C.

-

Add pyridine dropwise, followed by trifluoromethanesulfonic anhydride (Tf₂O).

-

Stir the solution at 0 °C for 2 hours.

-

Add saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry, and concentrate to give the final product.

Step 4: Purification

The crude product can be purified by flash chromatography on silica gel.

Mechanism of Benzyne Generation

The generation of benzyne from Kobayashi's precursor is a fluoride-induced elimination reaction. The mechanism is a topic of ongoing study, with evidence supporting both a stepwise E1cB-type mechanism and a concerted process. The prevailing understanding involves the following key steps:

-

Fluoride Attack: A fluoride source (e.g., CsF, TBAF) attacks the silicon atom of the trimethylsilyl group.

-

Formation of a Pentacoordinate Silicate: This attack forms a transient pentacoordinate silicate intermediate.

-

Formation of an Aryl Anion (E1cB Pathway): The silicate can then fragment to generate an aryl anion.[10]

-

Elimination of Triflate: The aryl anion rapidly eliminates the triflate leaving group to form the highly strained benzyne triple bond.

Computational studies suggest that the reaction is exergonic.[10]

Caption: Mechanism of benzyne generation from Kobayashi's precursor.

Applications in Drug Development and Natural Product Synthesis

The mild conditions and high efficiency of benzyne generation using the Kobayashi precursor have made it a powerful tool in the synthesis of complex molecules with biological activity.

Synthesis of Bioactive Natural Products

The precursor has been instrumental in the total synthesis of numerous natural products. For example, it has been employed in the synthesis of (±)-aporphine, a class of alkaloids with a range of pharmacological activities.[11]

Construction of Heterocyclic Scaffolds

A significant application lies in the synthesis of heterocycles, which are core structures in many pharmaceuticals. The reaction of benzyne with various trapping agents allows for the rapid construction of diverse heterocyclic systems.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

The Kobayashi precursor is also extensively used in the synthesis of complex polycyclic aromatic hydrocarbons, some of which are investigated for their potential in materials science and medicinal chemistry.[12]

Caption: Synthetic applications of the Kobayashi benzyne precursor.

Conclusion

Kobayashi's benzyne precursor has revolutionized aryne chemistry. Its discovery provided a mild, efficient, and versatile method for generating benzyne, thereby expanding the horizons of synthetic organic chemistry. The continuous development of improved synthetic protocols and the ever-growing list of its applications in the synthesis of complex natural products and medicinally relevant scaffolds underscore its enduring importance. For researchers and professionals in drug development, a thorough understanding of this powerful tool is essential for the design and execution of innovative synthetic strategies.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. How to prepare this compound?_Chemicalbook [chemicalbook.com]

- 4. figshare.com [figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. “Kobayashi Benzynes” as HDDA Diynophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient synthesis of this compound: a versatile precursor to o-benzyne. | Semantic Scholar [semanticscholar.org]

- 8. Efficient synthesis of this compound: a versatile precursor to o-benzyne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms of Kobayashi eliminations for the generation of highly strained arynes, cyclic cumulenes, and anti-Bredt olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Exploring Possible Surrogates for Kobayashi’s Aryne Precursors | Semantic Scholar [semanticscholar.org]

The Enigmatic Aryne: A Deep Dive into the Theoretical Landscape of o-Benzyne's Structure and Reactivity

For researchers, scientists, and professionals in drug development, understanding the transient yet highly reactive nature of o-benzyne is paramount for harnessing its synthetic potential. This technical guide provides an in-depth exploration of the theoretical studies that have unraveled the core structural and reactive characteristics of this fascinating intermediate.

o-Benzyne, a neutral, six-membered carbocycle with a formal triple bond, has captivated chemists for decades. Its high reactivity makes it a powerful tool in organic synthesis, enabling the rapid construction of complex molecular architectures. Theoretical and computational chemistry have been instrumental in elucidating the electronic structure, geometry, and reaction mechanisms of this ephemeral species, providing insights that are often inaccessible through experimental means alone.

The Strained Triple Bond: A Unique Electronic Structure

The defining feature of o-benzyne is its "triple bond" within the benzene ring. Unlike the linear geometry of a typical alkyne, the triple bond in o-benzyne is severely distorted.[1][2] This strain arises from the geometric constraints of the six-membered ring, forcing the sp-hybridized carbons of a linear alkyne into an sp²-like geometry.[2] This results in a weak in-plane π-bond formed from the overlap of two sp²-hybridized orbitals, which is significantly different from the robust π-bonds in unstrained alkynes.[3][4] This inherent strain is a primary contributor to o-benzyne's high reactivity.

Theoretical studies, particularly those employing multireference methods like the Complete Active Space Self-Consistent Field (CASSCF), have been crucial in describing the electronic nature of o-benzyne.[5][6] These studies have highlighted the significant diradical character of the molecule, where the electrons of the weak in-plane π-bond can be considered as two weakly coupled radicals.[5][7] This diradical nature plays a pivotal role in many of its reactions.[5]

Visualizing the Bonding in o-Benzyne

The unique bonding in o-benzyne can be conceptualized as a hybrid of a strained alkyne and a diradical species.

Caption: Bonding representation of o-benzyne highlighting the strained triple bond and its diradical character.

Structural Parameters: A Quantitative Look

Numerous theoretical studies have focused on determining the precise geometric parameters of o-benzyne. These computational investigations, often benchmarked against experimental data from techniques like microwave spectroscopy, provide a detailed picture of its structure.[8]

| Parameter | B3LYP/6-31G(d)[9] | CCSD(T)/6-31G(d,p)[8] | Experimental (Microwave)[8] |

| Bond Lengths (Å) | |||

| C1-C2 | 1.251 | 1.255 | 1.264(3) |

| C2-C3 | 1.385 | - | - |

| C3-C4 | 1.401 | - | - |

| C4-C5 | 1.392 | - | - |

| C5-C6 | 1.385 | - | - |

| C1-C6 | 1.401 | - | - |

| Bond Angles (°) | |||

| ∠C6-C1-C2 | 111.4 | - | - |

| ∠C1-C2-C3 | 124.3 | - | - |

| ∠C2-C3-C4 | 121.2 | - | - |

| ∠C3-C4-C5 | 117.6 | - | - |

| ∠C4-C5-C6 | 121.2 | - | - |

| ∠C5-C6-C1 | 124.3 | - | - |

Reactivity of o-Benzyne: A Computational Perspective

The high reactivity of o-benzyne makes it a versatile intermediate in a variety of chemical transformations. Computational studies have been instrumental in mapping the potential energy surfaces of these reactions, identifying transition states, and elucidating reaction mechanisms.

Cycloaddition Reactions

o-Benzyne readily undergoes cycloaddition reactions, most notably the [4+2] Diels-Alder reaction.[10][11][12] Its low-lying Lowest Unoccupied Molecular Orbital (LUMO) makes it an excellent dienophile.[10] Theoretical studies have explored the concerted versus stepwise nature of these cycloadditions. For instance, the reaction with furan is believed to proceed through a concerted mechanism.[10]

Nucleophilic Addition

The electrophilic nature of the strained triple bond makes o-benzyne susceptible to attack by nucleophiles.[4][10] Computational models, particularly Density Functional Theory (DFT), have been used to predict the regioselectivity of nucleophilic additions to substituted benzynes.[13] These studies have shown that the regioselectivity can be rationalized by considering the distortion of the benzyne ring, with the nucleophile preferentially attacking the carbon atom with the larger internal angle at the triple bond.[13]

Reactions with Alcohols

The reaction of o-benzyne with alcohols can proceed through two main pathways: addition to form an ether or a redox reaction involving a dihydrogen transfer.[14][15] DFT calculations have shown that the dihydrogen transfer is a concerted, albeit asynchronous, process.[14][15]

| Reaction | Reactants | Products | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔGrxn, kcal/mol) | Computational Method |

| Dihydrogen Transfer | o-Benzyne + Methanol | Benzene + Formaldehyde | 13.4 | -70.8 | M06-2X/6-311+G(d,p)[15] |

| Dihydrogen Transfer | o-Benzyne + Cyclopentanol | Benzene + Cyclopentanone | 12.8 | - | M06-2X/6-311+G(d,p)[15] |

Methodologies in Theoretical Studies of o-Benzyne

Reproducibility and transparency are cornerstones of scientific research. The following section details the typical computational protocols employed in the theoretical investigation of o-benzyne.

Protocol 1: Geometry Optimization and Frequency Calculation

Objective: To determine the equilibrium geometry and vibrational frequencies of o-benzyne.

Methodology:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.

-

Method: A suitable level of theory is chosen. For a good balance of accuracy and computational cost, Density Functional Theory (DFT) with a functional like B3LYP or M06-2X is often employed.[13][16][17] For higher accuracy, coupled-cluster methods like CCSD(T) can be used.[8]

-

Basis Set: A basis set of at least double-zeta quality with polarization functions, such as 6-31G(d) or cc-pVDZ, is typically selected.[8][13]

-

Input: An initial guess for the molecular geometry of o-benzyne is constructed.

-

Calculation: A geometry optimization calculation is performed. This iteratively adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.

-

Verification: A frequency calculation is subsequently performed at the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum. The calculated vibrational frequencies can be compared with experimental spectroscopic data.[18]

Protocol 2: Reaction Mechanism Investigation

Objective: To elucidate the mechanism of a reaction involving o-benzyne, for example, a Diels-Alder reaction with furan.

Methodology:

-

Software: A quantum chemistry software package is used.

-

Method and Basis Set: The same level of theory and basis set used for geometry optimizations of reactants and products should be employed for consistency.

-

Reactant and Product Optimization: The geometries of the reactants (o-benzyne and furan) and the product (the Diels-Alder adduct) are optimized.

-

Transition State Search: A transition state search is initiated using an initial guess for the geometry of the transition state. Methods like the Berny algorithm or quadratic synchronous transit (QST2/QST3) can be used.

-

Transition State Verification: A frequency calculation is performed on the located transition state structure. A single imaginary frequency corresponding to the reaction coordinate confirms that it is a true transition state.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to connect the transition state to the corresponding reactants and products on the potential energy surface, confirming the reaction pathway.

-

Energy Profile: The energies of the reactants, transition state, and products are used to construct a reaction energy profile, from which the activation energy and reaction energy can be determined.

Computational Workflow for a Reaction Study

Caption: A typical workflow for a computational study of a chemical reaction involving o-benzyne.

Conclusion and Future Directions

Theoretical studies have been indispensable in building our current understanding of o-benzyne's structure and reactivity. The synergy between computational predictions and experimental validations has provided a robust framework for rationalizing and predicting the behavior of this important reactive intermediate. Future theoretical work will likely focus on more complex systems, such as the role of o-benzyne in biological systems and materials science, and on the development of more accurate and efficient computational methods to tackle these challenging problems. The continued exploration of the theoretical landscape of o-benzyne will undoubtedly fuel further innovation in synthetic chemistry and beyond.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 5. Reaction of o-benzyne with tropothione involving biradical processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. σ-Bond insertion reactions of two strained diradicaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lweb.cfa.harvard.edu [lweb.cfa.harvard.edu]

- 9. comporgchem.com [comporgchem.com]

- 10. Aryne - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Computational predictions of substituted benzyne and indolyne regioselectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Mechanism of the Reactions of Alcohols with o-Benzynes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 17. Evaluation of DFT Methods to Study Reactions of Benzene with OH Radical | Semantic Scholar [semanticscholar.org]

- 18. pubs.acs.org [pubs.acs.org]

Silyl Triflates in Organic Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Silyl triflates, a class of organosilicon compounds featuring the highly reactive trifluoromethanesulfonate (triflate) leaving group, have become indispensable reagents in modern organic synthesis. Their potent electrophilicity and tunable steric properties make them versatile tools for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the core applications of silyl triflates, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate their effective use in research and development.

Core Applications of Silyl Triflates

Silyl triflates are primarily utilized in four key areas of organic synthesis: as powerful silylating agents for the protection of functional groups, as reagents for the formation of silyl enol ethers, as potent Lewis acid catalysts, and as promoters in glycosylation reactions. The choice of the silyl group, such as Trimethylsilyl (TMS), tert-Butyldimethylsilyl (TBDMS), or Triisopropylsilyl (TIPS), allows for the fine-tuning of steric hindrance and stability of the resulting silylated product.

Protection of Functional Groups

The protection of reactive functional groups, particularly alcohols, is a cornerstone of multi-step organic synthesis. Silyl triflates offer a highly efficient method for the formation of silyl ethers, which are stable under a variety of reaction conditions and can be selectively removed. The reactivity of the silyl triflate allows for the silylation of even sterically hindered alcohols.[1]

General Workflow for a Protection-Reaction-Deprotection Sequence

Caption: A generalized workflow illustrating the protection, reaction, and deprotection strategy in organic synthesis.[2]

Formation of Silyl Enol Ethers

Silyl enol ethers are crucial intermediates in carbon-carbon bond-forming reactions, most notably the Mukaiyama aldol reaction.[3] Silyl triflates, particularly Trimethylsilyl trifluoromethanesulfonate (TMSOTf), are highly effective reagents for the conversion of ketones and aldehydes into their corresponding silyl enol ethers under mild conditions.[4] The choice of reaction conditions can influence the formation of either the kinetic or thermodynamic silyl enol ether from unsymmetrical ketones.[3]

Lewis Acid Catalysis

The silicon atom in silyl triflates is highly electrophilic, making them potent Lewis acids. This property is exploited to catalyze a variety of organic transformations, including aldol reactions, Michael additions, and Friedel-Crafts reactions. The triflate anion is a poor nucleophile, which prevents it from interfering with the desired reaction pathway. The Lewis acidity can be influenced by the substituents on the silicon atom.

Glycosylation Reactions

The formation of glycosidic bonds is a critical step in the synthesis of oligosaccharides and glycoconjugates. Silyl triflates, often in combination with other promoters, are used to activate glycosyl donors, such as glycosyl bromides or thioglycosides, facilitating their reaction with glycosyl acceptors.[5][6] TMSOTf is a commonly used catalyst in the Koenigs-Knorr glycosylation and related methods.[5]

Quantitative Data Presentation

The following tables summarize quantitative data for common applications of silyl triflates, providing a basis for comparison and selection of the appropriate reagent and conditions.

Table 1: Comparison of Silylating Agents for Alcohol Protection

| Silylating Agent | Substrate (Alcohol) | Base | Solvent | Time (h) | Yield (%) | Reference |

| TBDMSCl | Primary Alcohol | Imidazole | DMF | 12-18 | ~90 | [7] |

| TBDMSOTf | Hindered Secondary Alcohol | 2,6-Lutidine | CH₂Cl₂ | 1 | 99 | [7] |

| TIPSCl | Primary & Secondary Alcohols | Imidazole | DMF | 0.5-2 | 90-98 | [8] |

| TIPSOTf | Hindered Alcohol | 2,6-Lutidine | CH₂Cl₂ | 2 | 74-88 | [8] |

Table 2: Silyl Enol Ether Formation with TMSOTf

| Ketone Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |

| α-Tetralone | Et₃N | CH₂Cl₂ | 6 | 81 | [9] |

| Cyclohexanone | Et₃N | - | - | Quantitative | [4] |

| Various Ketones | N,N-diisopropylethylamine | - | - | High | [4] |

Table 3: TMSOTf-Catalyzed Glycosylation (Koenigs-Knorr Type)

| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Time (min) | Yield (%) | Reference |

| Per-benzoylated Mannosyl Bromide | Secondary Alcohol | Ag₂O / 20 mol% TMSOTf | 10 | 99 | [6] |

| Per-benzoylated Glucosyl Bromide | Secondary Alcohol | Ag₂O / 20 mol% TMSOTf | >180 | 49 | [6] |

| Per-benzylated Galactosyl Bromide | Secondary Alcohol | Ag₂O / 10 mol% TMSOTf | <10 | 90 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments involving silyl triflates.

Protocol 1: Protection of a Hindered Secondary Alcohol with TBDMSOTf

This protocol describes the protection of a sterically hindered secondary alcohol using tert-butyldimethylsilyl trifluoromethanesulfonate.

Materials:

-

Hindered secondary alcohol (1.0 equiv)

-

tert-Butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) (1.5 equiv)

-

2,6-Lutidine (2.0 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the hindered secondary alcohol (1.0 equiv).

-

Dissolve the alcohol in anhydrous CH₂Cl₂.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add 2,6-lutidine (2.0 equiv) to the stirred solution.

-

Slowly add TBDMSOTf (1.5 equiv) dropwise to the reaction mixture.

-

Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed (typically within 1-2 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Alcohol Silylation

Caption: A step-by-step workflow for the silylation of a hindered alcohol using TBDMSOTf.

Protocol 2: Formation of a Silyl Enol Ether from α-Tetralone using TMSOTf

This protocol details the synthesis of (3,4-dihydro-1-naphthyloxy)trimethylsilane from α-tetralone.[9]

Materials:

-

α-Tetralone (1.0 equiv, 3.4 mmol, 0.5 g)

-

Triethylamine (Et₃N) (2.0 equiv, 6.8 mmol, 0.95 mL)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv, 4.1 mmol, 0.74 mL)

-

Anhydrous Dichloromethane (CH₂Cl₂) (14 mL)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (Hexane:Ethyl Acetate = 9:1)

Procedure:

-

In a round-bottom flask, dissolve α-tetralone (1.0 equiv) and triethylamine (2.0 equiv) in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Add trimethylsilyl trifluoromethanesulfonate (1.2 equiv) dropwise to the cooled solution.

-

Remove the ice bath and stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction progress by TLC or UPLC.

-

Upon completion, add water (20 mL) to the reaction mixture and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with dichloromethane (10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel chromatography (hexane:ethyl acetate = 9:1) to yield the silyl enol ether.

Protocol 3: Mukaiyama Aldol Reaction

This protocol provides a general procedure for the Lewis acid-catalyzed addition of a silyl enol ether to an aldehyde.

Materials:

-

Aldehyde (1.0 equiv)

-

Silyl enol ether (1.2 equiv)

-

Lewis Acid (e.g., TiCl₄, 1.1 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous NaHCO₃ solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane and cool to -78 °C.

-

Add the aldehyde (1.0 equiv) to the cooled solvent.

-

Slowly add the Lewis acid (e.g., a solution of TiCl₄ in CH₂Cl₂) dropwise.

-

Stir the mixture for 10-15 minutes.

-

Add the silyl enol ether (1.2 equiv) dropwise to the reaction mixture.

-

Stir the reaction at -78 °C and monitor by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

-

Allow the mixture to warm to room temperature and perform an aqueous workup.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Mechanism of the Mukaiyama Aldol Reaction

Caption: The mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.[10]

Conclusion

Silyl triflates are powerful and versatile reagents that have significantly impacted the field of organic synthesis. Their high reactivity as silylating agents, coupled with their utility as Lewis acid catalysts and promoters for complex reactions like glycosylations, makes them essential tools for the construction of complex molecules. A thorough understanding of their properties, reaction conditions, and mechanistic pathways, as outlined in this guide, is crucial for their successful application in research and development, particularly in the pharmaceutical and materials science industries. Careful selection of the silyl triflate and optimization of reaction parameters will continue to enable the efficient and stereoselective synthesis of novel and valuable chemical entities.

References

- 1. synarchive.com [synarchive.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. benchchem.com [benchchem.com]

- 8. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Silyl enol ether synthesis by silylation [organic-chemistry.org]

- 10. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

A Preliminary Investigation of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in Cycloaddition Reactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(trimethylsilyl)phenyl trifluoromethanesulfonate has emerged as a pivotal precursor for the in situ generation of benzyne, a highly reactive and synthetically valuable intermediate. This technical guide provides a comprehensive overview of its synthesis and application in cycloaddition reactions, a cornerstone of modern organic synthesis for the construction of complex cyclic systems. The mild conditions required for benzyne generation from this precursor have significantly broadened the scope and utility of aryne chemistry.[1] This document details synthetic protocols, quantitative data from various cycloaddition reactions, and visual representations of the underlying chemical processes to serve as a valuable resource for professionals in the field.

Synthesis of this compound

The efficient preparation of this compound is crucial for its widespread application. Several synthetic routes have been developed, with two prominent methods starting from 2-chlorophenol and phenol, respectively. These methods offer high yields and have been optimized to avoid the use of harsh reagents.

Synthetic Routes and Quantitative Data

| Starting Material | Key Reagents | Number of Steps | Overall Yield (%) | Reference |

| 2-Chlorophenol | Hexamethyldisilazane, Mg, Me3SiCl, Pyridine, Tf2O | 4 | 81 | [An improved synthesis of the benzyne precursor this compound, Synthesis 2008, (6), 912-914] |

| Phenol | N,N-diethylcarbamoyl chloride, s-BuLi, TMEDA, Me3SiCl, DBU, Et2NH, PhNTf2 | 3 | 66 | [Efficient Synthesis of this compound: A Versatile Precursor to o-Benzyne, J. Org. Chem. 2009, 74 (22), 8842–8843] |

Experimental Protocols

Synthesis from 2-Chlorophenol:

This improved four-step synthesis provides a high overall yield and avoids the use of organolithium reagents.

-

Protection of the hydroxyl group: 2-Chlorophenol is treated with hexamethyldisilazane to afford (2-chlorophenoxy)trimethylsilane.

-

Grignard reaction and silylation: The aryl chloride is converted to a Grignard reagent using magnesium, which then reacts with trimethylsilyl chloride to introduce the trimethylsilyl group at the ortho position.

-

Deprotection: The silyl ether is cleaved to yield 2-(trimethylsilyl)phenol.

-

Triflation: The phenolic hydroxyl group is converted to the triflate using trifluoromethanesulfonic anhydride in the presence of pyridine to give the final product.

Synthesis from Phenol:

This three-step procedure offers a good overall yield and utilizes directed ortho-metalation.

-

Carbamate formation: Phenol is reacted with N,N-diethylcarbamoyl chloride to form the corresponding carbamate, which serves as a directed metalation group.

-

Directed ortho-metalation and silylation: The carbamate is treated with sec-butyllithium in the presence of TMEDA, followed by quenching with trimethylsilyl chloride to install the trimethylsilyl group.

-

Deprotection and Triflation: The carbamate is cleaved, and the resulting phenol is triflated using N-phenyl-bis(trifluoromethanesulfonimide) to yield this compound.[2][3]

Cycloaddition Reactions of Benzyne Generated from this compound

The primary utility of this compound lies in its ability to generate benzyne under mild conditions, typically using a fluoride source such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF). The in situ generated benzyne readily participates in a variety of cycloaddition reactions, providing access to a diverse range of carbocyclic and heterocyclic scaffolds.

[4+2] Cycloaddition Reactions (Diels-Alder Type)

Benzyne is a potent dienophile in Diels-Alder reactions, reacting with a wide range of dienes to form bicyclic aromatic compounds. Furans are common dienes in these reactions, leading to the formation of oxabicyclic adducts which can be further functionalized.

Quantitative Data for [4+2] Cycloadditions:

| Diene | Fluoride Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Furan | CsF | CH3CN | 80 | 77 | [Exploring Possible Surrogates for Kobayashi’s Aryne Precursors, ACS Omega 2020, 5, 4, 1886–1893] |

| 2-Methylfuran | CsF | CH3CN | 80 | 72 | [Exploring Possible Surrogates for Kobayashi’s Aryne Precursors, ACS Omega 2020, 5, 4, 1886–1893] |

| 2,5-Dimethylfuran | CsF | CH3CN | 80 | 69 | [Exploring Possible Surrogates for Kobayashi’s Aryne Precursors, ACS Omega 2020, 5, 4, 1886–1893] |

Experimental Protocol for [4+2] Cycloaddition with Furan:

To a solution of this compound (1.0 mmol) and furan (3.0 mmol) in acetonitrile (10 mL) is added cesium fluoride (2.0 mmol). The mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the corresponding 1,4-epoxynaphthalene adduct.

[3+2] Cycloaddition Reactions (1,3-Dipolar Cycloadditions)

Benzyne also serves as an excellent dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles, such as azides and diazo compounds. These reactions provide a direct route to five-membered heterocyclic systems fused to a benzene ring.

Quantitative Data for [3+2] Cycloadditions:

| 1,3-Dipole | Fluoride Source | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Benzyl azide | CsF | CH3CN | 80 | 1-Benzyl-1H-benzotriazole | 60 | [Exploring Possible Surrogates for Kobayashi’s Aryne Precursors, ACS Omega 2020, 5, 4, 1886–1893] |

| Phenyl azide | CsF | CH3CN | 80 | 1-Phenyl-1H-benzotriazole | 63 | [Exploring Possible Surrogates for Kobayashi’s Aryne Precursors, ACS Omega 2020, 5, 4, 1886–1893] |

| Trimethylsilyldiazomethane | CsF | THF | rt | Indazole | 85 | [The [3+2] cycloaddition of a variety of diazo compds. with o-(trimethylsilyl)aryl triflates... J. Org. Chem. 2009, 74, 22, 8842-8843] |

Experimental Protocol for [3+2] Cycloaddition with Benzyl Azide:

A mixture of this compound (1.0 mmol), benzyl azide (1.2 mmol), and cesium fluoride (2.0 mmol) in acetonitrile (10 mL) is heated at 80 °C for 24 hours. The reaction mixture is then cooled to room temperature and the solvent is evaporated. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-benzyl-1H-benzotriazole.

Signaling Pathways and Logical Relationships

The utility of this compound in cycloadditions can be visualized as a logical progression from precursor to the desired complex cyclic product. The key steps involve the fluoride-induced elimination to form the reactive intermediate, which is then trapped in a concerted cycloaddition reaction.

Conclusion

This compound is a versatile and highly effective precursor for the generation of benzyne under mild conditions. Its application in [4+2] and [3+2] cycloaddition reactions provides a powerful tool for the synthesis of a wide array of complex carbocyclic and heterocyclic molecules. The synthetic routes to the precursor are efficient and high-yielding, and the subsequent cycloaddition reactions often proceed with good to excellent yields. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding and practical protocols for utilizing this important reagent in their synthetic endeavors. The continued exploration of the reactivity of benzyne generated from this precursor is expected to lead to the discovery of novel transformations and the development of innovative synthetic strategies.

References

The Expansive Reaction Scope of Substituted 2-(Trimethylsilyl)phenyl Triflates: A Technical Guide for Advanced Synthesis

For Immediate Release

In the landscape of modern organic chemistry, the quest for efficient and mild methods for the construction of complex aromatic systems is paramount. Among the most powerful tools to emerge in this area are substituted 2-(trimethylsilyl)phenyl triflates, which serve as exceptionally versatile precursors for the generation of highly reactive aryne intermediates. This technical guide provides an in-depth exploration of the reaction scope of these valuable reagents, offering researchers, scientists, and drug development professionals a comprehensive resource for their application in synthesis.

The utility of 2-(trimethylsilyl)phenyl triflates stems from their ability to generate benzynes under mild conditions, typically through fluoride-induced 1,2-elimination.[1][2] This method, often referred to as the Kobayashi method, has revolutionized aryne chemistry by avoiding the harsh conditions required by classical approaches, thereby significantly broadening the functional group tolerance and substrate scope.[2][3] The generated arynes are powerful intermediates that can readily participate in a wide array of chemical transformations, including pericyclic reactions, nucleophilic additions, and transition-metal-catalyzed processes.[3][4]

General Mechanism of Benzyne Formation

The generation of a benzyne intermediate from a 2-(trimethylsilyl)phenyl triflate is initiated by a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF). The fluoride ion attacks the silicon atom, leading to the formation of a pentacoordinate silicate, which then undergoes a facile elimination of the triflate group to furnish the corresponding aryne.

Caption: General mechanism for fluoride-induced benzyne generation.

Reaction Scope: A Tabular Summary

The versatility of substituted 2-(trimethylsilyl)phenyl triflates is showcased by the broad range of reactions the in situ generated arynes can undergo. The following tables summarize key reaction classes with representative examples, highlighting the influence of substituents and reaction partners on product yields.

Cycloaddition Reactions

Arynes are excellent dienophiles and dipolarophiles, readily participating in [4+2] and [3+2] cycloaddition reactions.

| Precursor Substituent | Trapping Agent | Product Type | Yield (%) | Reference |

| H | Furan | 1,4-Epoxynaphthalene | 95 | [5] |

| 4-MeO | Furan | 6-Methoxy-1,4-epoxynaphthalene | 92 | [5] |

| 3-MeO | Furan | 5-Methoxy-1,4-epoxynaphthalene | 85 | [5] |

| H | Benzyl Azide | 1-Benzyl-1H-benzotriazole | 60 | [6] |

| H | Diazo Compounds | Substituted Indazoles | Good to Excellent | [7] |

Nucleophilic Addition Reactions

The highly electrophilic nature of the aryne triple bond makes it susceptible to attack by a wide range of nucleophiles.

| Precursor Substituent | Nucleophile | Product Type | Yield (%) | Reference |

| H | Phenol | Diphenyl Ether | 92 | [6] |

| H | 4-Chlorophenol | 4-Chlorodiphenyl Ether | 70 | [6] |

| 4,5-diMe | Phenol | 4,5-Dimethyl-diphenyl Ether | 76 | [6] |

| H | Amines/Sulfonamides | N-Arylated Products | Good to Excellent | [7] |

| H | Carboxylic Acids | O-Arylated Products | Good to Excellent | [7] |

Transition-Metal-Catalyzed Reactions

The combination of aryne chemistry with transition metal catalysis opens up novel pathways for the construction of complex molecular architectures.[4]

| Precursor Substituent | Catalyst | Reaction Partner(s) | Product Type | Yield (%) | Reference |

| H | Pd(0) | Styrenes | 9-Aryl-9,10-dihydrophenanthrenes | Moderate to Good | [1] |

| H | Pd(0) | - | Triphenylenes | - | [8] |

| Various | Transition Metals | Various | Biaryls, Fused Polycyclics, Heterocycles | - | [9] |

Experimental Protocols

General Procedure for the Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate

An efficient, gram-scale synthesis starting from phenol has been developed.[7][10][11] The three-step sequence involves protection of the phenol, directed ortho-metalation and silylation, followed by deprotection and triflation.[7][10]

Caption: Synthetic workflow for 2-(trimethylsilyl)phenyl triflate.

Detailed Protocol: (Adapted from Bronner, S. M., & Garg, N. K. (2009). J. Org. Chem., 74(22), 8842–8843).[7][11]

-

Carbamate Formation: To a solution of phenol in an appropriate solvent, add an equimolar amount of a suitable isocyanate and a catalytic amount of triethylamine. Stir at room temperature until completion.

-

Silylation: The crude carbamate is dissolved in an ethereal solvent and cooled. N,N,N',N'-Tetramethylethylenediamine (TMEDA) and tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) are added, followed by cooling to -78 °C. n-Butyllithium (n-BuLi) is then added dropwise, and the mixture is stirred. Finally, chlorotrimethylsilane (TMSCl) is added.[7]

-

Deprotection and Triflation: The crude silylcarbamate is dissolved in acetonitrile. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and diethylamine are added, and the mixture is heated. After cooling, a solution of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) in acetonitrile is added. The reaction is stirred until completion, followed by an aqueous workup and purification by flash chromatography to yield the desired product as a colorless oil.[7][10]

General Procedure for Aryne Trapping Reactions

The following protocol is a general guideline for the in situ generation of benzynes and their subsequent trapping.

[4+2] Cycloaddition with Furan: (Adapted from Yoshida, H., et al. (2007). Angew. Chem. Int. Ed., 46(21), 3955-3958).

-

To a mixture of the 2-(trimethylsilyl)phenyl triflate (1.0 equiv) and furan (2.0-5.0 equiv) in a suitable solvent (e.g., acetonitrile or THF), add a fluoride source (e.g., CsF, 1.5-2.0 equiv) and a crown ether (e.g., 18-crown-6, 1.5-2.0 equiv) if using an alkali metal fluoride.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cycloadduct.

Conclusion and Future Outlook

Substituted 2-(trimethylsilyl)phenyl triflates have firmly established themselves as indispensable precursors for aryne generation in modern organic synthesis. The mild reaction conditions, broad functional group compatibility, and the diverse reactivity of the resulting arynes have enabled the construction of a vast array of complex aromatic and heterocyclic structures. As synthetic methodologies continue to advance, the development of novel substituted triflate precursors and the discovery of new aryne trapping reactions and catalytic cycles will undoubtedly continue to expand the synthetic chemist's toolkit, paving the way for innovations in drug discovery, materials science, and natural product synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Exploring Possible Surrogates for Kobayashi’s Aryne Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. thieme-connect.com [thieme-connect.com]

- 10. How to prepare this compound?_Chemicalbook [chemicalbook.com]

- 11. Efficient synthesis of this compound: a versatile precursor to o-benzyne - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Gram-Scale Synthesis of Benzyne Precursor: 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (CAS 88284-48-4)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the gram-scale synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, a versatile precursor for the generation of benzyne under mild conditions.[1][2][3] The methodologies presented are based on established literature procedures, offering an efficient route for producing this valuable reagent for applications in organic synthesis and drug discovery.[1][2]

Overview